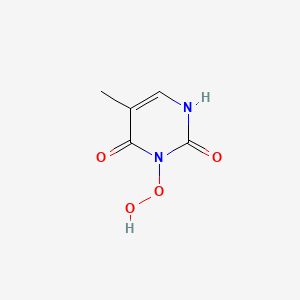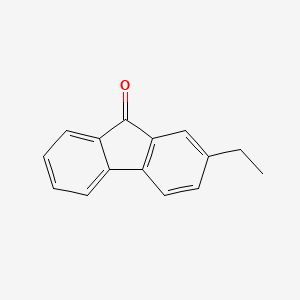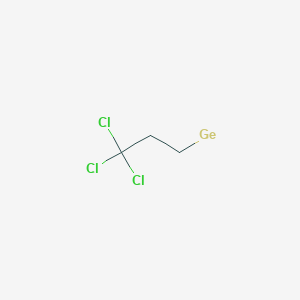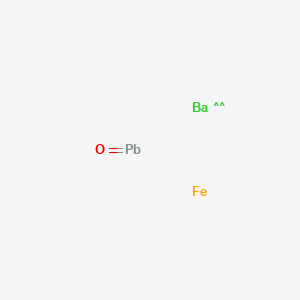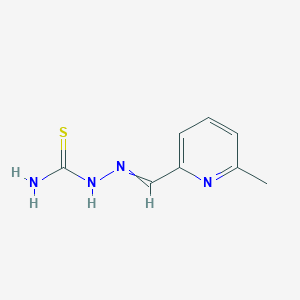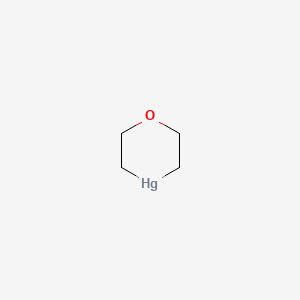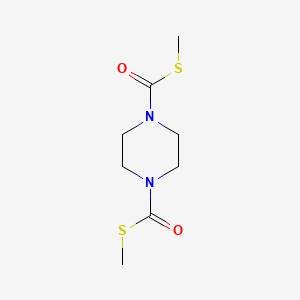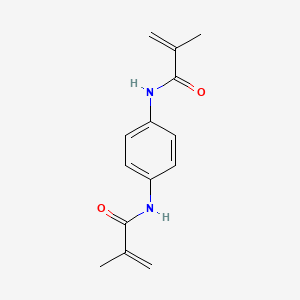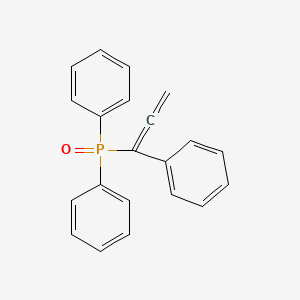
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- is a complex organophosphorus compound. It is characterized by the presence of a phosphine oxide group bonded to a diphenyl structure and a 1-phenyl-1,2-propadienyl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- typically involves the reaction of diphenylphosphine oxide with phenylacetylene under specific conditions. One common method includes the use of a nickel catalyst to facilitate the coupling reaction. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using advanced catalytic systems. The use of nickel or palladium catalysts is common in industrial settings to achieve high efficiency and selectivity. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Substitution reactions often involve the use of halides and a suitable catalyst like palladium or nickel.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Diphenylphosphine and related phosphines.
Substitution: Various substituted phosphine oxides depending on the substituent introduced.
Applications De Recherche Scientifique
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- has several applications in scientific research:
Biology: Investigated for its potential role in biological systems as a ligand for metal complexes.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. The phosphine oxide group can coordinate with metal centers, facilitating various catalytic processes. The molecular targets include metal ions such as palladium, nickel, and platinum, which are commonly used in catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the 1-phenyl-1,2-propadienyl moiety.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phenylphosphine oxide: Contains a single phenyl group and exhibits different reactivity patterns.
Uniqueness
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- is unique due to the presence of the 1-phenyl-1,2-propadienyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and form complexes that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
17620-99-4 |
|---|---|
Formule moléculaire |
C21H17OP |
Poids moléculaire |
316.3 g/mol |
InChI |
InChI=1S/C21H17OP/c1-2-21(18-12-6-3-7-13-18)23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1H2 |
Clé InChI |
ATIZTQOBZNPUIY-UHFFFAOYSA-N |
SMILES canonique |
C=C=C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


